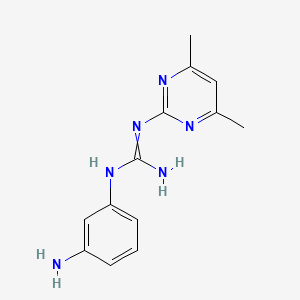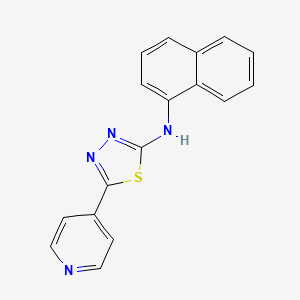
ML163
Vue d'ensemble
Description
ML163 est un composé de petite molécule connu pour son rôle d'agoniste de l'alpha-synucléine. L'alpha-synucléine est une protéine impliquée dans diverses maladies neurodégénératives, notamment la maladie de Parkinson. This compound a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le contexte des agents diagnostiques .
Applications De Recherche Scientifique
ML163 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a probe to study the interactions and binding affinities of alpha-synuclein with other molecules.
Biology: In biological research, this compound helps in understanding the role of alpha-synuclein in cellular processes and its implications in neurodegenerative diseases.
Medicine: this compound is explored for its potential therapeutic applications in treating diseases associated with alpha-synuclein aggregation, such as Parkinson’s disease.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new diagnostic agents and therapeutic drugs
Mécanisme D'action
Target of Action
ML163, also known as N-(1-naphthalenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine, is primarily an α-synuclein agonist . α-synuclein is a protein that, in humans, is encoded by the SNCA gene. It is abundant in the brain and is predominantly expressed in the neocortex, hippocampus, substantia nigra, thalamus, and cerebellum. It is implicated in several neurodegenerative diseases, including Parkinson’s disease.
Méthodes De Préparation
La synthèse de ML163 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de la fonctionnalisation pour introduire des substituants spécifiques. Les voies synthétiques impliquent généralement:
Formation de la structure de base: Cette étape implique la construction du noyau hétéroaromatique cyclique par des réactions de cyclisation.
Fonctionnalisation: Introduction de groupes fonctionnels tels que des groupes hydroxyle, amino ou carboxyle par des réactions de substitution.
Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliqueraient probablement la mise à l'échelle des procédures de synthèse en laboratoire, l'optimisation des conditions de réaction pour des rendements plus élevés et la garantie de la conformité avec les réglementations industrielles en matière de sécurité et d'environnement.
Analyse Des Réactions Chimiques
ML163 subit diverses réactions chimiques, notamment:
Oxydation: this compound peut être oxydé en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés oxydés.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, résultant en des formes réduites de this compound.
Substitution: this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des formes désoxygénées.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique:
Chimie: En chimie, this compound est utilisé comme sonde pour étudier les interactions et les affinités de liaison de l'alpha-synucléine avec d'autres molécules.
Biologie: En recherche biologique, this compound aide à comprendre le rôle de l'alpha-synucléine dans les processus cellulaires et ses implications dans les maladies neurodégénératives.
Médecine: this compound est exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies associées à l'agrégation de l'alpha-synucléine, telles que la maladie de Parkinson.
Industrie: Dans l'industrie pharmaceutique, this compound sert de composé leader pour le développement de nouveaux agents diagnostiques et de médicaments thérapeutiques
Mécanisme d'action
This compound exerce ses effets en agissant comme un agoniste de l'alpha-synucléine. Le mécanisme implique la liaison à l'alpha-synucléine et la modulation de son activité. Cette interaction peut influencer diverses voies moléculaires, notamment celles impliquées dans l'agrégation des protéines et la signalisation cellulaire. Les cibles moléculaires et les voies précises sont encore à l'étude, mais la capacité du composé à moduler l'activité de l'alpha-synucléine en fait un outil précieux dans la recherche .
Comparaison Avec Des Composés Similaires
ML163 peut être comparé à d'autres agonistes de l'alpha-synucléine et à des composés apparentés. Certains composés similaires incluent:
PD015975: Un autre agoniste de l'alpha-synucléine avec des propriétés de liaison similaires.
FNNACNWDEVQPDH: Un composé avec une structure de base similaire mais des groupes fonctionnels différents.
Ce qui distingue this compound, c'est son affinité de liaison spécifique et les groupes fonctionnels uniques qui améliorent son activité en tant qu'agoniste de l'alpha-synucléine. Ces propriétés en font un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
N-naphthalen-1-yl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S/c1-2-6-14-12(4-1)5-3-7-15(14)19-17-21-20-16(22-17)13-8-10-18-11-9-13/h1-11H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNACNWDEVQPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NN=C(S3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


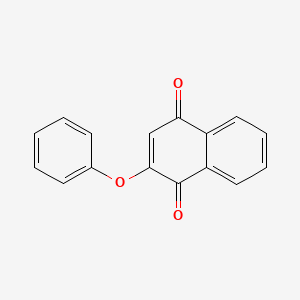
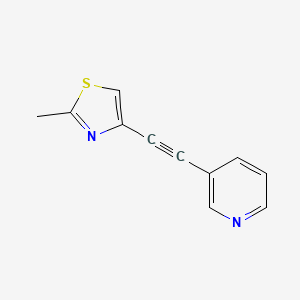

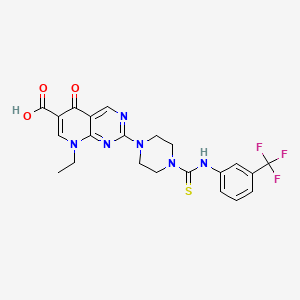
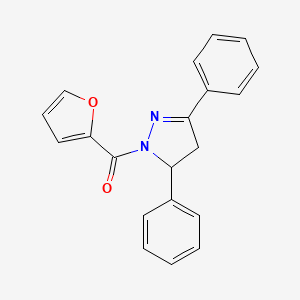


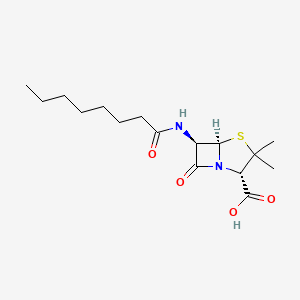
![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
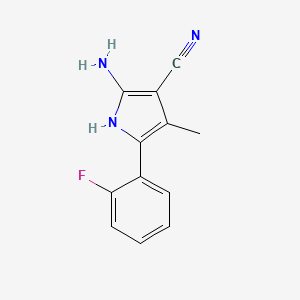

![(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B1663157.png)
methyl]isoxazole](/img/structure/B1663158.png)
